3-(3-Methoxyphenyl)-3-methylbutanoic acid

説明

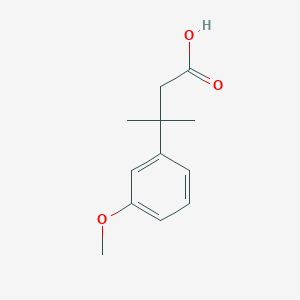

3-(3-Methoxyphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a methoxy-substituted phenyl group and a methyl group at the third carbon of the butanoic acid backbone.

特性

IUPAC Name |

3-(3-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCCYNQTAVKUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311743 | |

| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33214-36-7 | |

| Record name | NSC245110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The target molecule’s structure necessitates a disconnection at the β-carbon to prioritize the introduction of the 3-methoxyphenyl and methyl groups. Retrosynthetic pathways suggest three primary strategies:

- Grignard Addition to Ketones : Alkylation of a β-keto ester intermediate.

- Friedel-Crafts Alkylation : Electrophilic substitution on anisole (methoxybenzene).

- Peptide Coupling : Fragment condensation using protected amino acid derivatives.

Each approach is evaluated below for feasibility and alignment with published protocols.

Grignard-Based Alkylation of β-Keto Esters

Diethyl Malonate Dialkylation

A classical method for constructing branched carboxylic acids involves dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation. For 3-(3-methoxyphenyl)-3-methylbutanoic acid:

- Enolate Formation : Diethyl malonate is deprotonated with sodium ethoxide in anhydrous ethanol.

- First Alkylation : Reaction with methyl iodide introduces the methyl group.

- Second Alkylation : A 3-methoxyphenylmagnesium bromide Grignard reagent adds to the enolate.

- Hydrolysis and Decarboxylation : Acidic hydrolysis yields the dicarboxylic acid, which undergoes thermal decarboxylation to the target compound.

Key Considerations:

Reformatsky Reaction with 3-Methoxyacetophenone

The Reformatsky reaction between ethyl bromoacetate and 3-methoxyacetophenone offers an alternative route:

- Zinc-Mediated Coupling : Ethyl bromoacetate reacts with zinc to form a zinc enolate.

- Nucleophilic Addition : The enolate attacks 3-methoxyacetophenone’s carbonyl carbon.

- Hydrolysis : The β-hydroxy ester intermediate is hydrolyzed to the β-hydroxy acid.

- Oxidation : Catalytic hydrogenation or Jones oxidation converts the β-hydroxy group to a ketone, followed by haloform reaction to yield the carboxylic acid.

Challenges:

Friedel-Crafts Alkylation of Anisole

Electrophilic Substitution with α-Chloro Esters

Friedel-Crafts alkylation of anisole using α-chloro-3-methylbutanoic acid ester introduces the acid moiety directly:

- Acylium Ion Formation : Lewis acid (e.g., AlCl₃) facilitates the generation of an acylium ion from the α-chloro ester.

- Electrophilic Attack : Anisole’s aromatic ring undergoes alkylation at the meta position (directed by the methoxy group).

- Ester Hydrolysis : The ester is saponified to the carboxylic acid.

Limitations:

Peptide Coupling and Deprotection Strategies

Boc-Protected Intermediate Synthesis

Patent literature describes the use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses:

- Boc Protection : 3-Amino-3-methylbutanoic acid is protected with Boc anhydride.

- Coupling with 3-Methoxyphenyl Glycine : EDC/HOBt-mediated amide bond formation links the Boc-protected acid to 3-methoxyphenyl glycine.

- Deprotection and Oxidation : Acidic removal of the Boc group followed by oxidation of the resultant amine to the carboxylic acid.

Advantages:

Microbial Oxidation and Biocatalytic Routes

Galactomyces reessii-Mediated Hydroxylation

Adapting methods from β-hydroxy acid synthesis, microbial oxidation offers a green chemistry alternative:

- Substrate Preparation : 3-(3-Methoxyphenyl)-3-methylbutyraldehyde is synthesized via aldol condensation.

- Biocatalytic Oxidation : Galactomyces reessii oxidizes the aldehyde to the carboxylic acid.

- Purification : Liquid-liquid extraction isolates the target compound.

Optimization Metrics:

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Catalyst Recycling : Lewis acids (e.g., AlCl₃) are recovered via aqueous washes.

- Solvent Selection : Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) balance reactivity and flammability risks.

- Waste Management : Neutralization of acidic byproducts with sodium hydroxide minimizes environmental impact.

化学反応の分析

Types of Reactions

3-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 3-(3-Methoxyphenyl)-3-methylbutanone.

Reduction: Formation of 3-(3-Methoxyphenyl)-3-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Research indicates that 3-(3-Methoxyphenyl)-3-methylbutanoic acid may exhibit pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets that could lead to therapeutic effects.

Case Study: Anti-Inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications of this compound could lead to new anti-inflammatory agents. The mechanism of action appears to involve the modulation of signaling pathways associated with inflammation.

Biodegradation Studies

Research has indicated that compounds similar to this compound can be used to study biodegradation processes in environmental science. Their behavior in microbial degradation pathways provides insights into how organic pollutants can be broken down in natural ecosystems.

Case Study: Microbial Degradation

A study focused on the microbial degradation of aromatic compounds revealed that certain bacteria could metabolize derivatives of this compound effectively, suggesting its potential role as a model compound for understanding bioremediation processes.

Analytical Chemistry

Chromatographic Applications

The compound's distinct chemical structure makes it suitable for use as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It can be used to calibrate instruments and validate methods for analyzing similar compounds in complex mixtures.

作用機序

The mechanism of action of 3-(3-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

3-(4-Bromophenyl)-3-methylbutanoic Acid (CAS 67159-82-4)

- Structure : Replaces the 3-methoxyphenyl group with a 4-bromophenyl group.

- The bromophenyl group may enhance electrophilic substitution reactions in synthetic applications .

3-Methyl-2-phenylbutanoic Acid

- Structure : Phenyl group at C2 and methyl at C3, differing in substituent positions.

- Key Differences : The C2-phenyl group may sterically hinder the carboxylic acid, reducing acidity (higher pKa) compared to the C3-substituted target compound. This positional isomerism impacts metabolic pathways and receptor interactions .

3-(3-Methoxyphenyl)propionic Acid (CAS 10516-71-9)

- Structure: Propanoic acid backbone with a 3-methoxyphenyl group.

- Key Differences: Shorter carbon chain decreases lipophilicity (logP ~1.5 vs. ~2.5 for butanoic analogs) and may limit membrane permeability. Widely used as a chemical intermediate .

3-Hydroxy-3-methylbutanoic Acid

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | pKa* | Solubility (Water) |

|---|---|---|---|---|---|

| 3-(3-Methoxyphenyl)-3-methylbutanoic acid | C₁₂H₁₆O₃ | 208.25 | ~2.5 | ~4.7 | Low |

| 3-(4-Bromophenyl)-3-methylbutanoic acid | C₁₁H₁₃BrO₂ | 257.13 | ~3.0 | ~4.5 | Very low |

| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | ~2.8 | ~5.0 | Low |

| 3-(3-Methoxyphenyl)propionic acid | C₁₀H₁₂O₃ | 180.20 | ~1.5 | ~4.9 | Moderate |

| 3-Hydroxy-3-methylbutanoic acid | C₅H₈O₃ | 132.12 | ~0.5 | ~3.8 | High |

*Estimated based on structural analogs.

生物活性

3-(3-Methoxyphenyl)-3-methylbutanoic acid, with the molecular formula C12H16O3, is an organic compound notable for its unique structural features that influence its chemical and biological properties. This compound has gained attention in various scientific fields due to its potential therapeutic applications and biological activities.

- Molecular Formula : C12H16O3

- IUPAC Name : this compound

- CAS Number : 33214-36-7

Synthesis

The synthesis of this compound can be achieved through several methods:

- Alkylation : Alkylation of 3-methoxyphenylacetic acid with methyl iodide in the presence of potassium carbonate.

- Catalytic Reduction : Reduction of 3-(3-Methoxyphenyl)propionic acid using palladium on charcoal as a catalyst.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Properties

The compound has shown potential antioxidant effects, possibly by modulating oxidative stress pathways. Its mechanism may involve inhibition of specific enzymes that contribute to oxidative damage, thereby protecting cellular components from free radical-induced damage.

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Toxicological Profile

In silico studies have been conducted to assess the toxicological effects of related compounds, suggesting that derivatives may exhibit hazardous properties. The findings indicate potential risks associated with gastrointestinal absorption and neurotoxicity, emphasizing the need for careful evaluation in pharmacological applications .

Case Studies and Research Findings

- In Silico Investigations : A study utilized computational methods to explore the toxic effects and biological activities of similar compounds, revealing insights into their metabolic pathways and potential health risks .

- Mechanism of Action : The interaction of this compound with specific molecular targets has been documented, suggesting its role in modulating enzyme activity linked to oxidative stress .

Comparative Analysis

A comparison with similar compounds reveals distinctive features that may contribute to its unique biological profile:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Methoxyphenylacetic acid | Moderate antioxidant | Simple phenolic structure |

| 3-(3-Methoxyphenyl)propionic acid | Antimicrobial | Propionic acid derivative |

| 3-(4-Methoxyphenyl)-2-methylpropanoic acid | Potential anti-inflammatory | Different methoxy position |

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)-3-methylbutanoic acid, and how can intermediates be characterized?

Methodological Answer :

- Synthesis : A common route involves catalytic hydrogenation of unsaturated precursors. For example, palladium-on-charcoal (Pd/C) under H₂ reduces α,β-unsaturated carboxylic acids to the saturated analog (e.g., reduction of 3-(3-methoxyphenyl)acrylic acid) . Adjust reaction parameters (H₂ pressure, solvent polarity) to optimize yield.

- Characterization : Use NMR (e.g., ¹H/¹³C for methoxy and methyl group confirmation), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (molecular ion at m/z 208.25 for C₁₂H₁₆O₃). Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is the stability of this compound affected by storage conditions?

Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. The compound is hygroscopic; use desiccants (silica gel) to avoid moisture absorption, which may hydrolyze the methoxy group .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products like 3-(3-hydroxyphenyl)-3-methylbutanoic acid .

Q. What are the primary research applications of this compound in chemical biology?

Methodological Answer :

- Intermediate in Drug Synthesis : Used to synthesize analogs of hypoglycemic agents (e.g., gliquidone impurities) .

- Metabolic Studies : Acts as a human urinary metabolite; isotopic labeling (¹³C/²H) can track its catabolic pathways in in vitro models .

Advanced Research Questions

Q. How can solvent polarity and catalyst choice influence the stereoselectivity of its synthesis?

Methodological Answer :

- Catalyst Optimization : Test Pd/C vs. Raney Ni for hydrogenation efficiency. Polar aprotic solvents (DMF, THF) may enhance reaction rates but reduce stereocontrol. Non-polar solvents (hexane) favor thermodynamic products .

- Stereochemical Analysis : Compare NOE (Nuclear Overhauser Effect) data of products synthesized under different conditions to identify dominant stereoisomers .

Q. What analytical challenges arise in differentiating structural isomers of this compound?

Methodological Answer :

- Isomer Differentiation : Use high-resolution MS (HRMS) to distinguish between ortho/meta/para methoxy isomers. For example, 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) isomers show distinct fragmentation patterns in MS/MS .

- Chromatographic Separation : Optimize reverse-phase HPLC gradients (C18 column, acetonitrile/water with 0.1% formic acid) to resolve co-eluting isomers .

Q. What evidence supports its potential antibacterial activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer :

- Bioactivity Screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compare to quinazolinone derivatives with similar substituents, which showed activity against Bacillus subtilis .

- SAR Studies : Synthesize analogs with modified methyl or methoxy groups. For example, replace the methyl group with ethyl to assess steric effects on bacterial membrane penetration .

Q. How does this compound interact with metabolic enzymes in human models?

Methodological Answer :

- Enzyme Assays : Incubate with liver microsomes (human S9 fraction) and monitor via LC-MS for phase I/II metabolites (e.g., glucuronidation, sulfation). Identify CYP450 isoforms involved using selective inhibitors .

- Computational Modeling : Perform molecular docking with enzymes like UDP-glucuronosyltransferase (UGT) to predict conjugation sites .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer :

- Process Validation : Implement in-line FTIR to monitor reaction progress and ensure consistent H₂ uptake. Use Design of Experiments (DoE) to optimize temperature, pressure, and catalyst loading .

- Quality Control : Enforce strict specifications for starting materials (e.g., ≥98% purity for 3-methoxycinnamic acid) and validate intermediates via NMR before proceeding .

Contradictions and Limitations in Current Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。